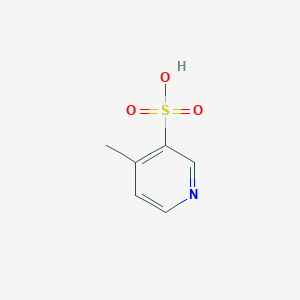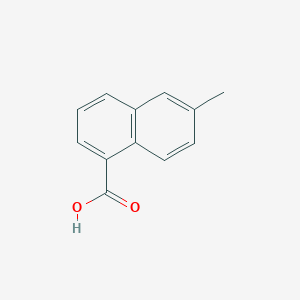
4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Vue d'ensemble
Description
4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C9H12IN3O3 and its molecular weight is 337.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biogenic Amine Synthesis
The chemical compound is involved in the enzymatic hydroxylation of aromatic amino acids, where tetrahydrobiopterin acts as an essential cofactor. It plays a crucial role in the regeneration of tetrahydrobiopterin, needed for the synthesis of biogenic amines like serotonin and dopamine. Disruptions in this process are associated with neurological conditions and seizures, underscoring the compound's importance in neurotransmitter synthesis (Koslow & Butler, 1977).
Collagen Cross-linking
The compound has relevance in the study of collagen cross-linking in human tissues. Specifically, research has examined its presence in collagen from bone and cartilage, noting age-related changes in the content of mature hydroxypyridinium residues. These findings highlight its role in the aging process of human tissues and its potential as a biomarker for aging and tissue health (Eyre, Dickson, & Van Ness, 1988).
Fluoropyrimidine Development
It contributes to the development of S-1, a fluoropyrimidine-based antineoplastic agent. This involves a combination of a 5-fluorouracil prodrug with other inhibitors to enhance the therapeutic index of oral 5-fluorouracil administration. Research into this compound's pharmacokinetics and toxicity profiles has implications for improving cancer treatment strategies (Chu et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 2’,3’-dideoxy-5-iodocytidine is the Mycobacterium . Mycobacterium is a genus of Actinobacteria, given its own family, the Mycobacteriaceae. The genus includes pathogens known to cause serious diseases in mammals, including tuberculosis and leprosy.
Mode of Action
2’,3’-Dideoxy-5-iodocytidine is a synthetic nucleoside analog with antiviral activity . It inhibits viral DNA synthesis by competitively inhibiting the incorporation of uracil into DNA during viral replication . This interaction with its targets results in the inhibition of the growth of the Mycobacterium .
Biochemical Pathways
The affected pathway is the DNA synthesis pathway of the Mycobacterium . By inhibiting the incorporation of uracil into DNA during viral replication, 2’,3’-dideoxy-5-iodocytidine disrupts the normal function of this pathway, leading to the inhibition of the growth of the Mycobacterium .
Result of Action
The molecular and cellular effects of 2’,3’-dideoxy-5-iodocytidine’s action result in the inhibition of the growth of the Mycobacterium . This is achieved through the disruption of the DNA synthesis pathway of the Mycobacterium .
Analyse Biochimique
Biochemical Properties
2’,3’-Dideoxy-5-iodocytidine inhibits viral DNA synthesis by competitively inhibiting the incorporation of uracil into DNA during viral replication . It has been shown to be particularly effective against Mycobacterium .
Cellular Effects
The compound has been shown to inhibit the growth of human cancer cells in vitro and in vivo
Molecular Mechanism
The molecular mechanism of 2’,3’-Dideoxy-5-iodocytidine involves its incorporation into the DNA of cells, where it inhibits DNA synthesis by competitively inhibiting the incorporation of uracil . This results in the inhibition of viral replication.
Propriétés
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJPSDPTPKJGN-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















